molecular formula C32H36N2O5 B11642516 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11642516
M. Wt: 528.6 g/mol
InChI Key: HROLIQVFWQLVMH-SJCQXOIGSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the hydroxy group, and subsequent functionalization with the dimethylamino, propoxybenzoyl, and phenoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H36N2O5/c1-5-19-38-25-15-16-27(22(2)20-25)30(35)28-29(34(32(37)31(28)36)18-10-17-33(3)4)23-11-9-14-26(21-23)39-24-12-7-6-8-13-24/h6-9,11-16,20-21,29,35H,5,10,17-19H2,1-4H3/b30-28+

InChI Key

HROLIQVFWQLVMH-SJCQXOIGSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O)C

Origin of Product

United States

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